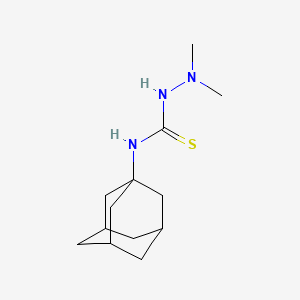![molecular formula C16H10ClFN2OS B13379208 2-[(4-Chlorophenyl)imino]-5-(2-fluorobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B13379208.png)
2-[(4-Chlorophenyl)imino]-5-(2-fluorobenzylidene)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Chlorophenyl)imino]-5-(2-fluorobenzylidene)-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The presence of both chlorine and fluorine atoms in the structure enhances its pharmacological properties, making it a valuable compound for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)imino]-5-(2-fluorobenzylidene)-1,3-thiazolidin-4-one typically involves the reaction of 4-chloroaniline with 2-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the thiazolidinone ring. Common reagents used in this synthesis include thiosemicarbazide and acetic acid, with the reaction being carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Chlorophenyl)imino]-5-(2-fluorobenzylidene)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazolidinones.
Applications De Recherche Scientifique
2-[(4-Chlorophenyl)imino]-5-(2-fluorobenzylidene)-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for various diseases due to its pharmacological activities.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 2-[(4-Chlorophenyl)imino]-5-(2-fluorobenzylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(4-Chlorophenyl)imino]-5-(2-nitrobenzylidene)-1,3-thiazolidin-4-one
- 2-[(4-Chlorophenyl)imino]-5-(3-methylbenzylidene)-1,3-thiazolidin-4-one
- 2-[(4-Chlorophenyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one
Uniqueness
The presence of both chlorine and fluorine atoms in 2-[(4-Chlorophenyl)imino]-5-(2-fluorobenzylidene)-1,3-thiazolidin-4-one makes it unique compared to other similar compounds. These halogen atoms enhance its pharmacological properties, making it more effective in its biological activities .
Propriétés
Formule moléculaire |
C16H10ClFN2OS |
|---|---|
Poids moléculaire |
332.8 g/mol |
Nom IUPAC |
(5Z)-2-(4-chlorophenyl)imino-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H10ClFN2OS/c17-11-5-7-12(8-6-11)19-16-20-15(21)14(22-16)9-10-3-1-2-4-13(10)18/h1-9H,(H,19,20,21)/b14-9- |
Clé InChI |
YMWCMEARQFKKKI-ZROIWOOFSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Cl)S2)F |
SMILES canonique |
C1=CC=C(C(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)Cl)S2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzylidene}-2-[2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazino]-1,3-thiazol-4(5H)-one](/img/structure/B13379125.png)
![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N'-[(Z)-(2-hydroxy-5-nitrophenyl)methylidene]furan-2-carbohydrazide](/img/structure/B13379127.png)
![propan-2-yl 3-[[(5E)-5-[[2-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate](/img/structure/B13379130.png)
![ethyl 1-ethyl-2-methyl-5-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]-1H-indole-3-carboxylate](/img/structure/B13379131.png)
![1-methyl-3-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)diazenyl]-5-nitroindol-2-ol](/img/structure/B13379137.png)
![2-[4-[(Z)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenoxy]acetic acid](/img/structure/B13379142.png)

![2-{4-nitrophenyl}-N'-[1-(2-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B13379150.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-3-(4-methoxybenzoyl)-7,7-dimethyl-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one](/img/structure/B13379171.png)

![2-[4-[(Z)-[3-(2-ethylphenyl)-2-(2-ethylphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]acetic acid](/img/structure/B13379185.png)
![2-({4-allyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-{2-hydroxy-5-nitro-3-methoxybenzylidene}acetohydrazide](/img/structure/B13379197.png)
![2-{[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13379203.png)
![3-{[(2,5-Diethoxy-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13379206.png)
